molecular formula C9H6ClN5O3 B14162466 2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide CAS No. 332158-98-2

2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B14162466
CAS No.: 332158-98-2
M. Wt: 267.63 g/mol
InChI Key: PCSUNNOXBPTPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that contains a benzamide core substituted with a chloro and nitro group, as well as a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Triazole Formation: The nitrated product is then reacted with 4-amino-1,2,4-triazole in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 2-chloro-4-amino-N-(1,2,4-triazol-4-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

CAS No.

332158-98-2

Molecular Formula

C9H6ClN5O3

Molecular Weight

267.63 g/mol

IUPAC Name

2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H6ClN5O3/c10-8-3-6(15(17)18)1-2-7(8)9(16)13-14-4-11-12-5-14/h1-5H,(H,13,16)

InChI Key

PCSUNNOXBPTPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN2C=NN=C2

solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.